molecular formula C6H7NO2 B100519 1-Cyanoallyl acetate CAS No. 15667-63-7

1-Cyanoallyl acetate

Cat. No.: B100519
CAS No.: 15667-63-7
M. Wt: 125.13 g/mol
InChI Key: MEHLEOUIWVWVBF-UHFFFAOYSA-N
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Description

1-Cyanoallyl acetate, also known as 1-cyanoprop-2-en-1-yl acetate, is a chemical compound with the molecular formula C6H7NO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

1-Cyanoallyl acetate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for esterases, which hydrolyze the acetate ester to produce 1-cyanoallyl alcohol . Additionally, the cyano group can participate in nucleophilic addition reactions, interacting with enzymes that catalyze such processes. These interactions are crucial for the compound’s role in biochemical pathways, enabling the synthesis of diverse bioactive molecules.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can affect various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the cyano group to active sites of enzymes, leading to enzyme inhibition or activation . This binding can alter the enzyme’s conformation and activity, thereby affecting downstream biochemical pathways. Additionally, the acetate ester can undergo hydrolysis, releasing acetic acid and 1-cyanoallyl alcohol, which can further participate in various biochemical reactions. These molecular interactions are essential for the compound’s biological activity and its role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong acids or bases . Over time, this degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to influence cell viability and proliferation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used safely in various experimental settings . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in preclinical studies. Threshold effects have also been observed, where certain biological responses are only triggered at specific concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and cytochrome P450 oxidases These enzymes facilitate the conversion of this compound into various metabolites, including 1-cyanoallyl alcohol and acetic acid These metabolites can further participate in metabolic processes, influencing metabolic flux and the levels of other metabolites within the cell

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles For instance, the presence of a cyano group can facilitate its targeting to the mitochondria, where it can participate in metabolic reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanoallyl acetate can be synthesized through the radical addition of benzaldehyde to allyl acetate under the initiation of tert-butylperoxy-2-ethylhexanoate and tert-butyl peroxybenzoate. This reaction is conducted under solvent-free and metal-free conditions, making it an environmentally friendly process .

Industrial Production Methods: The industrial production of this compound typically involves the acylation of allyl acetate with acrolein cyanohydrin. This method is favored due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanoallyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Cyanoallyl acetate is unique due to its ability to undergo radical addition reactions under mild conditions, making it a valuable intermediate in organic synthesis. Its versatility in forming various derivatives with potential biological activities further distinguishes it from similar compounds .

Properties

IUPAC Name

1-cyanoprop-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-3-6(4-7)9-5(2)8/h3,6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHLEOUIWVWVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015438
Record name 1-Cyanoallyl acetate
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Butenenitrile, 2-(acetyloxy)-
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CAS No.

15667-63-7
Record name Acrolein cyanohydrin acetate
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Record name 3-Butenenitrile, 2-(acetyloxy)-
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Record name 15667-63-7
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Record name 3-Butenenitrile, 2-(acetyloxy)-
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Record name 1-Cyanoallyl acetate
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Record name 1-cyanoallyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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